molecular formula C16H12O2 B074692 Methyl phenanthrene-9-carboxylate CAS No. 1217-49-8

Methyl phenanthrene-9-carboxylate

Cat. No. B074692
CAS RN: 1217-49-8
M. Wt: 236.26 g/mol
InChI Key: ZIRPXQWFLFUQQM-UHFFFAOYSA-N
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Description

“Methyl phenanthrene-9-carboxylate” is a derivative of phenanthrene, which is a nucleus of the polyaromatic hydrocarbon family consisting of three fused benzene rings . The spectroscopic properties and photochemical behavior of methyl phenanthrene-9-carboxylate have been investigated in the absence and presence of strong Lewis acids .


Synthesis Analysis

Both syn- and anti- [2+2] heterodimers of methyl phenanthrene-9-carboxylate and benzene were synthesized from methyl phenanthrene-9-carboxylate and cyclohexa-1,4-diene . Upon irradiation of methyl phenanthrene-9-carboxylate and excess methyl orthoformate of cis-cyclohexa-3,5-diene-1,2-diol followed by hydrolysis, the syn-[2+2] cycloadduct and also four cyclodimers of methyl phenanthrene-9-carboxylate were produced .


Molecular Structure Analysis

The ground-state conformations of the free and complexed molecules have been investigated by means of NMR and Gaussian 88 calculations . The dihedral angle between the phenanthrene and the carbonyl group is found to be dependent upon the bulk of the 9-substituent and upon Lewis acid complexation .


Chemical Reactions Analysis

Photodissociation of the synthesized heterodimers were found to be adiabatic with efficiencies of 0.33 and 0.39 . An explanation is provided for their thermoreversion and photoreversion .


Physical And Chemical Properties Analysis

The fluorescence self-quenching and photodimerization of three phenanthrene derivatives have been investigated . Methyl phenanthrene-9-carboxylate undergoes self-quenching with a rate constant of 1.2×10 9 M -1 s -1 in dichloromethane to form a weakly bound, nonfluorescent excimer from which the syn head-to-tail dimer is formed efficiently .

Scientific Research Applications

  • Conformations and Spectroscopy : Methyl phenanthrene-9-carboxylate has been studied for its ground-state conformations, spectroscopic properties, and photochemical behavior, especially in the presence of strong Lewis acids. These studies have revealed how the dihedral angle between the phenanthrene and the carbonyl group varies depending on the bulk of the 9-substituent and upon Lewis acid complexation (Lewis, Barancyk, & Burch, 1992).

  • Photodimerization : Research has explored the fluorescence self-quenching and photodimerization of methyl phenanthrene-9-carboxylate, which forms a weakly bound, nonfluorescent excimer, leading to the efficient formation of the syn head-to-tail dimer (Lewis, Barancyk, & Burch, 1992).

  • Synthesis of Analogues for NMDA Receptor Modulators : Synthesis of novel 3,9-disubstituted phenanthrene derivatives, including methyl phenanthrene-9-carboxylate analogues, has been reported. These compounds are significant due to their allosteric modulatory activity at the N-methyl-d-aspartate (NMDA) receptor, which is relevant for neurological and neurodegenerative disorders (Irvine et al., 2015).

  • Sedimentary Methylation Process : Methyl phenanthrene-9-carboxylate has been implicated in geological processes, specifically in the sedimentary methylation of phenanthrenes. This research contributes to understanding the formation and transformation of organic compounds in geological environments (Alexander et al., 1995).

  • Oxidative Intramolecular Coupling : The compound has been used in the intramolecular oxidative coupling of phenyl acrylic acids and derivatives, which is a critical step in synthesizing tylophora alkaloids and their analogs (Ji et al., 2014).

  • Phenanthrene Derivatives Studies : Studies on phenanthrene derivatives, including methyl phenanthrene-9-carboxylate, have focused on understanding their chemical properties and potential pharmaceutical applications (Eddy, 1935).

Safety And Hazards

The safety data sheet advises not to get the compound in eyes, on skin, or on clothing. It also advises against ingestion and inhalation . It is recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The broad-spectrum esterases may be an ecological advantage for bacteria that mineralize recalcitrant pollutants (including oil refinery products, plasticizers, and pesticides) as carbon sources under pollution pressure . They also offer a new tool for the stereo-assembly (i.e., through ester bonds) of multi-aromatic molecules with benzene rings that are useful for biology, chemistry, and materials sciences for cases in which enzyme methods are not yet available .

properties

IUPAC Name

methyl phenanthrene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16(17)15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRPXQWFLFUQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280591
Record name methyl phenanthrene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl phenanthrene-9-carboxylate

CAS RN

1217-49-8
Record name NSC17522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl phenanthrene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
FD Lewis, SV Barancyk, EL Burch - Journal of the American …, 1992 - ACS Publications
… Methyl phenanthrene-9-carboxylate was prepared via esterification of the acid chloride of phenanthrene-9carboxylic acid:32 mp 115 C (lit.33 118-119 C). Phenanthrene-9carboxamide …
Number of citations: 42 pubs.acs.org
T Noh, H Yu, Y Jeong, K Jeon, S Kang - Journal of the Chemical …, 2001 - pubs.rsc.org
Both syn- and anti-[2+2] heterodimers (1 and 2) of methyl phenanthrene-9-carboxylate (9-MP) and benzene were synthesized from 9-MP and cyclohexa-1,4-diene. Upon irradiation of 9-…
Number of citations: 9 pubs.rsc.org
FD Lewis, SV Barancyk, EL Burch - The Journal of Physical …, 1992 - ACS Publications
… Photodimerization of Methyl Phenanthrene-9-carboxylate. The photodimerization of PE can be readily analyzed in terms of the simple excimer mechanism outlined in Scheme II. …
Number of citations: 11 pubs.acs.org
FD Lewis, SV Barancyk… - Journal of the …, 1992 - scholars.northwestern.edu
… The spectroscopic properties and photochemical behavior of methyl phenanthrene-9-carboxylate and of a primary, secondary, and tertiary phenanthrene-9-carboxamides have been …
Number of citations: 5 www.scholars.northwestern.edu
TA Geissman, RW Tess - Journal of the American Chemical …, 1940 - ACS Publications
A method for the identification of aryl halides by means of chlorosulfonylation with chlorosulfonic acid has been shown to yield ex-cellent results. 2. Of thirty-two aryl halides studied, …
Number of citations: 3 pubs.acs.org
DD Neiswender - 1957 - search.proquest.com
DISCUSSION A. The Synthesis of the Monocarboxylic Acids of Phenanthrene- 15 1. The Synthesis of Phenanthrene-9-carboxylic acid------ 16 2. The Synthesis of Phenanthrene-2-…
Number of citations: 0 search.proquest.com
SV Barancyk - 1989 - search.proquest.com
… It was found that dimerization of methyl phenanthrene-9-carboxylate effectively competed with its cross cycloaddition reactions with tetramethylethylene, cyclopentene, and 2 -methyl-2 …
Number of citations: 2 search.proquest.com
LA Avaca, JHP Utley - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… Mechanisms have been elucidated for the cathodic reduction of compounds of the type Ph(R)C:C(CN)X (R = H, Me, But, or Ph ; X = CN or CO,Et), methyl phenanthrene-9-carboxylate, …
Number of citations: 17 pubs.rsc.org
I Tscherny, D Doepp, G Henkel - Journal of information recording, 1998 - hero.epa.gov
[2+2]-photocycloaddition of 2-aminopropenenitriles and t-butylvinylsulfide to methyl phenanthrene-9-carboxylate | Health & Environmental Research Online (HERO) | US EPA …
Number of citations: 3 hero.epa.gov
M Martínez‐Martínez, I Lores… - Microbial …, 2014 - Wiley Online Library
… -3-carboxylate and methyl phenanthrene-9-carboxylate were … -3-carboxylate over methyl phenanthrene-9-carboxylate (2.7-… from 4.5- (for methyl phenanthrene-9-carboxylate) to 13.3-…

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